molecular formula C3H3ClN4O B601325 (1H-Tetrazol-1-yl)acetyl chloride CAS No. 41223-92-1

(1H-Tetrazol-1-yl)acetyl chloride

Cat. No. B601325
CAS RN: 41223-92-1
M. Wt: 146.54
InChI Key:
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Patent
US08680270B2

Procedure details

To a stirred solution of 2-(1H-tetrazol-1-yl)acetic acid 3 (1 gm, 7.81 mmol) in benzene (20 mL) was added oxalyl chloride (1.5 g, 11.81 mmol) and a catalytic amount of DMF. The reaction mixture was stirred at room temperature for 3 hrs. The reaction mixture was concentrated under vacuum and the crude acid chloride 4 obtained was used for the next step without any purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]([OH:9])=O)[CH:5]=[N:4][N:3]=[N:2]1.C(Cl)(=O)C([Cl:13])=O.CN(C=O)C>C1C=CC=CC=1>[N:1]1([CH2:6][C:7]([Cl:13])=[O:9])[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(N=NN=C1)CC(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(N=NN=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.